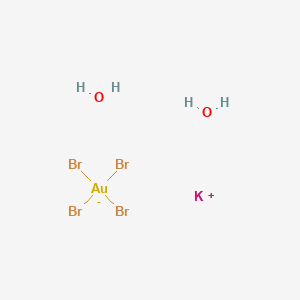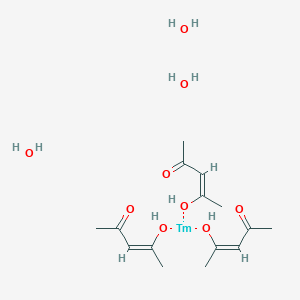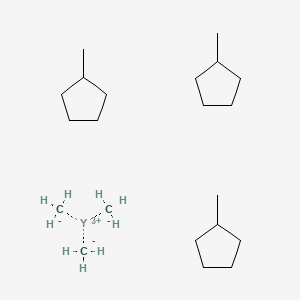
Tris(methylcyclopentadienyl)yttrium, (99.9% Y) (REO)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(methylcyclopentadienyl)yttrium (III), 99.9% (REO), is a chemical compound with the molecular formula C18H21Y . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . It is typically sold in quantities of 5g .
Molecular Structure Analysis
The molecular weight of Tris(methylcyclopentadienyl)yttrium (III), 99.9% (REO) is 326.27 g/mol . The IUPAC name for this compound is 2-methylcyclopenta-1,3-diene;yttrium (3+) . The SMILES representation is CC1= [C-]CC=C1.CC1= [C-]CC=C1.CC1= [C-]CC=C1. [Y+3] .Physical and Chemical Properties Analysis
Tris(methylcyclopentadienyl)yttrium (III), 99.9% (REO) is a yellow crystalline solid . It is insoluble in water . It is sensitive to air and moisture .Wissenschaftliche Forschungsanwendungen
Thin Film Deposition : Tris(methylcyclopentadienyl)yttrium is used in Atomic Layer Deposition (ALD) for growing Y2O3 thin films on substrates. These films, characterized by techniques such as XRD, AFM, and TOF-ERDA, show properties suitable for various technological applications (Niinistö et al., 2004).
Catalysis in Polymerization : The compound is effective as a catalyst in the ring-opening polymerization of ε-caprolactone. This facilitates the production of end-functional polyesters and copolymers, indicating its utility in polymer chemistry (Martin et al., 2003).
Complex Formation and Bond Activation : It participates in the formation of trimethylsilylmethyl complexes with rare-earth metals, demonstrating interesting chemical reactivity and bond activation phenomena (Fegler et al., 2010).
Synthesis of Ln2+ Complexes : The compound is used in the synthesis of Ln2+ complexes, showcasing its utility in creating novel organometallic complexes (Corbey et al., 2015).
Ring-Opening Polymerization Catalyst : It serves as an initiator for the ring-opening polymerization of ε-caprolactone, indicating its catalytic properties in polymer synthesis (Sun et al., 2006).
High-Quality Film Fabrication : Tris(methylcyclopentadienyl)yttrium is used as a precursor in thermal atomic layer deposition processes for Y2O3 thin films, important in semiconductor technology (Boysen et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Tris(methylcyclopentadienyl)yttrium (III), also known as 3CpY, is an organometallic compound formed by yttrium and methylcyclopentadiene . It is primarily used as a precursor in atomic layer deposition (ALD) of yttrium oxide and yttria-stabilized zirconia thin films . Therefore, its primary targets are the surfaces where these thin films are to be deposited.
Mode of Action
The compound interacts with its targets (surfaces) through a process called Atomic Layer Deposition (ALD). In this process, the compound is vaporized and reacts with the surface in a cyclic manner, forming a thin film of yttrium oxide or yttria-stabilized zirconia .
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could affect its distribution and elimination if it were to be used in a biological context.
Result of Action
The primary result of the action of Tris(methylcyclopentadienyl)yttrium (III) is the formation of yttrium oxide and yttria-stabilized zirconia thin films. These films have various applications, including use in electronic devices, fuel cells, and other advanced technologies .
Action Environment
The action of Tris(methylcyclopentadienyl)yttrium (III) is sensitive to environmental factors. The compound is sensitive to air and moisture, and should be stored under an inert atmosphere . Additionally, the compound can produce toxic smoke and gases when heated, so reactions involving this compound should be carried out in a well-ventilated environment .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Tris(methylcyclopentadienyl)yttrium can be achieved through the reaction of yttrium trichloride with three equivalents of methylcyclopentadiene in the presence of a reducing agent such as lithium aluminum hydride.", "Starting Materials": [ "Yttrium trichloride", "Methylcyclopentadiene", "Lithium aluminum hydride" ], "Reaction": [ "Add yttrium trichloride to a flask containing anhydrous tetrahydrofuran (THF)", "Add lithium aluminum hydride to the flask and stir until dissolved", "Add three equivalents of methylcyclopentadiene to the flask", "Heat the mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure to yield Tris(methylcyclopentadienyl)yttrium" ] } | |
CAS-Nummer |
329735-72-0 |
Molekularformel |
C18H21Y |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2-methylcyclopenta-1,3-diene;yttrium(3+) |
InChI |
InChI=1S/3C6H7.Y/c3*1-6-4-2-3-5-6;/h3*2,4H,3H2,1H3;/q3*-1;+3 |
InChI-Schlüssel |
OXKRLQPVIZJLDT-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].[CH3-].CC1CCCC1.CC1CCCC1.CC1CCCC1.[Y+3] |
Kanonische SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Y+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
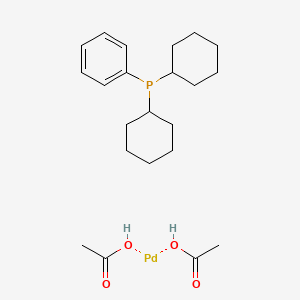
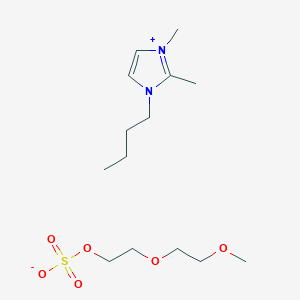

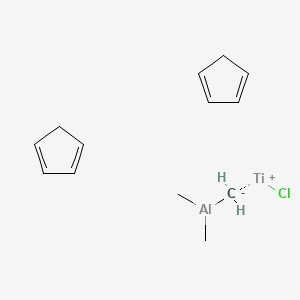
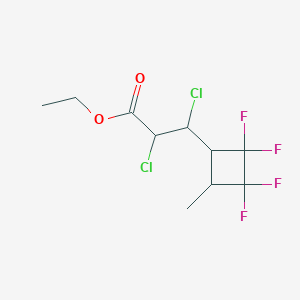
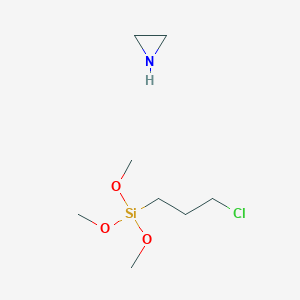
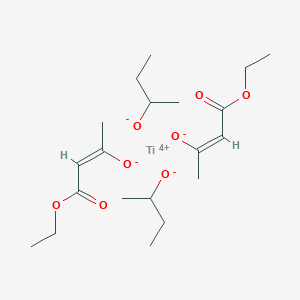
![(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;yttrium](/img/structure/B6313980.png)
![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B6313987.png)
